4-Ethylheptane

Overview

Description

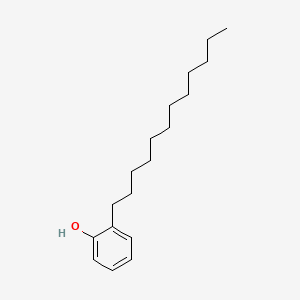

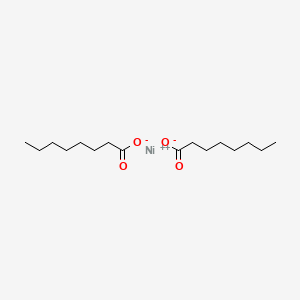

4-Ethylheptane is a straight-chain alkane with nine carbon atoms . It is also known by other names such as Heptane, 4-ethyl- . The molecular formula of 4-Ethylheptane is C9H20 .

Molecular Structure Analysis

The molecular structure of 4-Ethylheptane consists of 9 carbon atoms and 20 hydrogen atoms . The structure includes a total of 28 bonds, with 8 non-hydrogen bonds and 5 rotatable bonds .Physical And Chemical Properties Analysis

4-Ethylheptane has a molecular weight of 128.2551 g/mol . The boiling point data varies slightly between sources, with reported values of 414.35 K , 414.55 K , and 411.65 K . The heat of vaporization is 44.1 kJ/mol .Scientific Research Applications

Synthesis Applications

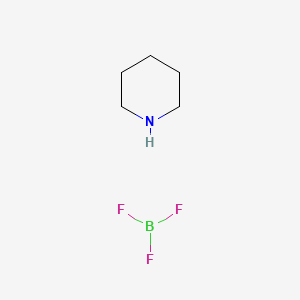

- Synthesis of Piperidine Derivatives : 4-Ethylheptane is utilized in the synthesis of piperidine derivatives like prosafrinine. The process involves the use of 1,7-dibromoheptane for alkylation, leading to the creation of compounds like prosafrinine and epiprosafrinine. This demonstrates the role of 4-ethylheptane derivatives in complex organic syntheses (Paterne, Dhal, & Brown, 1989).

Chemical Properties and Reactions

- Behavior in Reverse Micelles : Research involving 4-ethylheptane derivatives like 4-aminophthalimide in solvent mixtures and reversed micelles shows the importance of hydrogen bonding in solvation. This is critical in understanding the chemical behavior of 4-ethylheptane in various environments (Durantini, Falcone, Silber, & Correa, 2013).

Environmental and Biodegradation Studies

- Biodegradation of Iso-alkanes : Studies on the methanogenic biodegradation of iso-alkanes, which include compounds like 4-ethylheptane, provide insights into the environmental fate of these compounds in natural settings, such as oil sands tailings ponds (Abu Laban, Dao, Semple, & Foght, 2015).

properties

IUPAC Name |

4-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-9(6-3)8-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMROPFQWHHUFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176690 | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethylheptane | |

CAS RN |

2216-32-2 | |

| Record name | 4-Ethylheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptane, 4-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 4-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane, 4-ethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why are researchers studying the partition coefficients of 4-ethylheptane and other nonane isomers?

A: 4-Ethylheptane is an isomer of nonane found in jet fuels like JP-8. Understanding how these isomers distribute in the body (tissue/blood partition coefficients) is crucial for modeling the fuel's kinetic behavior [, ]. This knowledge is essential for developing physiologically-based pharmacokinetic (PBPK) models for jet fuel, ultimately aiding in assessing potential health risks associated with occupational exposure [, ].

Q2: How do the partition coefficients of 4-ethylheptane compare to nonane and its other isomers?

A: Research shows that the partition coefficients of nonane isomers, including 4-ethylheptane, correlate with their log octanol/water (O:W) values [, ]. Nonane, having the highest O:W ratio, exhibits the greatest partition coefficients. Conversely, 2,2,4,4-tetramethylpentane, with the lowest O:W ratio, shows the smallest values [, ]. This suggests a relationship between the structure of the isomer and its tendency to distribute between different phases, like blood and tissues.

Q3: Has 4-ethylheptane been identified in any specific chemical reactions or processes?

A: Yes, 4-ethylheptane was identified as a byproduct in a study focusing on ethylene hydropolymerization using a Co/Al-SBA-15 catalyst []. This reaction, aimed at producing liquid fuel from ethylene, generated a mixture of hydrocarbons, with 4-ethylheptane constituting a portion of the byproduct yield [].

Q4: Are there computational methods available for simulating the behavior of molecules like 4-ethylheptane?

A: Yes, Monte Carlo (MC) simulations, particularly the Configurational Bias Monte Carlo (CBMC) method, are valuable tools for simulating flexible molecules like 4-ethylheptane []. The DICE code, specifically designed for simulating solute-solvent systems, employs CBMC and has been successfully used to simulate similar molecules (e.g., n-octane, 1,2-dichloroethane) in various phases []. This approach allows researchers to study the conformational behavior and interactions of 4-ethylheptane in different environments.

Q5: Can we extrapolate the tissue/blood partition coefficient data from one nonane isomer to another?

A: Research suggests a linear relationship exists between the tissue/blood partition coefficients of nonane isomers []. This finding implies that data collected from a subset of nonane isomers could potentially be used to estimate the partition coefficients for other isomers with the same carbon number []. This could be beneficial in streamlining research efforts and reducing the need for extensive experimentation on every single isomer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[3-(ethylamino)phenyl]-](/img/structure/B1585191.png)